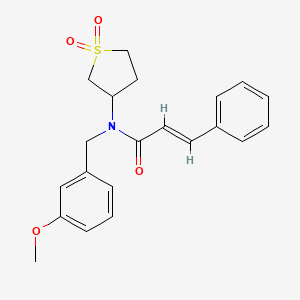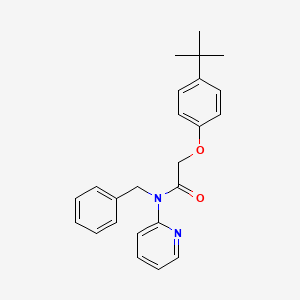
3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization step and employing automated systems for the amidation and methoxylation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced amide or methoxy derivatives.
Substitution: Alkylated benzofuran derivatives.
Scientific Research Applications
3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like N-(4-aminophenyl)-1-benzofuran-2-carboxamide and its sulfonyl derivatives.
Benzothiophene Derivatives: Similar in structure and biological activity to benzofuran derivatives.
Uniqueness
3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methoxy and isobutyramido groups provide distinct properties that differentiate it from other benzofuran derivatives.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-12(2)19(23)22-17-15-9-4-5-10-16(15)26-18(17)20(24)21-13-7-6-8-14(11-13)25-3/h4-12H,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
ZFZJGJVYNCAKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-morpholin-4-ylpropyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11421122.png)
![methyl (2Z)-2-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11421123.png)
![N-(3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11421127.png)
![N-(2,5-dimethylphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11421129.png)

![5-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11421140.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11421156.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11421169.png)
![1-[5-chloro-4-(methylamino)-6-oxopyridazin-1(6H)-yl]tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11421171.png)
![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B11421174.png)
![14-(4-chlorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11421176.png)

![1-(2-chlorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B11421205.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B11421209.png)
